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Introduction

Isoguanine (isoG) is a purine analog that forms a non-natural base pair with isocytosine or 5-
methylisocytosine (isoC or MeisoC). This orthogonal system, which does not interfere with the
natural A-T and G-C pairing, is a valuable tool in synthetic biology, diagnostics, and drug
development. The ability to accurately sequence nucleic acids containing isoguanine is crucial
for verifying the integrity of synthetic constructs, understanding the outcomes of polymerase-
based amplification, and developing novel therapeutic and diagnostic applications.

These application notes provide an overview of the techniques and challenges associated with
sequencing isoG-containing nucleic acids and offer detailed protocols for established methods.

Challenges in Sequencing Isoguanine-Containing
Nucleic Acids

Several challenges are inherent to the enzymatic processing of nucleic acids containing
isoguanine:

« Tautomerism of Isoguanine: Isoguanine can exist in two tautomeric forms: the keto form,
which correctly pairs with isocytosine, and the enol form, which can mispair with thymine[1]
[2]. This can lead to mutations during PCR amplification and sequencing.
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o Polymerase Fidelity and Efficiency: The choice of DNA polymerase is critical. Not all
polymerases can efficiently or faithfully incorporate isoguanine nucleotides or extend from
an isoG-isoC base pair. Family A polymerases, such as Taq polymerase and its derivatives,
have been shown to be more accommodating of this unnatural base pair than some high-
fidelity proofreading polymerases[3][4].

¢ Disruption of Minor Groove Interactions: The isoG-MeisoC pair presents a different minor
groove geometry compared to natural base pairs. This can disrupt interactions between the
DNA and the polymerase, potentially leading to reduced replication efficiency, especially in
sequences with a high density of the unnatural base pair[3].

Established Sequencing Methodologies
Modified Dye-Terminator (Sanger) Sequencing

Modified dye-terminator sequencing is a robust and generally useful method for determining
the sequence of oligonucleotides containing isoguanine and its pairing partners. The principle
involves a cycle sequencing reaction with a thermostable DNA polymerase, a mix of
deoxynucleoside triphosphates (dNTPs), and fluorescently labeled dideoxynucleoside
triphosphates (ddNTPs) that terminate chain elongation. For templates containing isoG and
MeisoC, the reaction mix must be supplemented with the corresponding triphosphates (d-
iISOGTP and d-MeisoCTP).

Experimental Workflow for Modified Dye-Terminator Sequencing
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Caption: Workflow for modified dye-terminator sequencing of isoG-containing DNA.
Protocol: Modified Dye-Terminator Sequencing using BigDye™ Terminator v3.1 Kit

This protocol is adapted from established methods for sequencing oligonucleotides containing
d-isoG and d-MeisoC.

1. Template Preparation:

» For synthetic oligonucleotides, it is often necessary to ligate them to a larger DNA fragment
with a known primer binding site to create a suitable sequencing template.

o Design a linker oligonucleotide that is reverse complementary to the 3' end of your isoG-
containing oligonucleotide and the 5' end of a known DNA fragment.

o Anneal the oligonucleotide, linker, and DNA fragment.
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o Ligate the fragments using T4 DNA ligase in a buffer containing ATP at 20°C for 14 hours.
o Purify the ligated product using a standard DNA purification kit or gel electrophoresis.
2. Cycle Sequencing Reaction:

e Set up the cycle sequencing reactions in a total volume of 20 pL.

Component Volume/Amount

BigDye™ Terminator v3.1 Ready Reaction Mix 8 puL

5X Sequencing Buffer 2 uL

Primer (3.2 pmol) 1L

Template DNA (25 nM) ~1-5 pL (adjust as needed)

d-isoGTP (stock solution) to a final concentration of 200-400 uM
d-MeisoCTP (stock solution) to a final concentration of 100-400 uM
Nuclease-free water to 20 pL

» Note: The optimal concentrations of d-isoGTP and d-MeisoCTP may need to be determined
empirically for your specific template and polymerase.

3. Thermal Cycling:
o Perform cycle sequencing using the following parameters:
o Initial Denaturation: 96°C for 1 minute
o 25 Cycles:
» 96°C for 10 seconds
» 50°C for 5 seconds

= 60°C for 4 minutes
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o Hold: 4°C
4. Purification of Sequencing Products:

» Remove unincorporated dye terminators and salts from the sequencing reaction. This can be
done using spin columns (e.qg., Edge Biosystems DTR spin columns) or ethanol/EDTA
precipitation.

5. Capillary Electrophoresis:
e Resuspend the purified products in Hi-Di™ Formamide.
e Denature at 95°C for 5 minutes and then snap-cool on ice.

e Analyze the samples on an automated DNA sequencer (e.g., Applied Biosystems 310 or
3730 Genetic Analyzer).

Data Interpretation:

» At a position in the template containing isoguanine, the polymerase will incorporate 5-
methylisocytosine. Since there is no corresponding dd-MeisoCTP, the polymerase will
continue to extend until it incorporates a natural base terminator. This results in a signal
drop-off at the isoG position.

o At a position in the template containing 5-methylisocytosine, the polymerase will incorporate
isoguanine. Similarly, this leads to a signal drop-off.

e The misincorporation of thymine opposite isoguanine can sometimes be observed as a
smaller, secondary peak in the thymine channel at the isoG position.

Modified Pyrosequencing

Pyrosequencing detects pyrophosphate (PPi) released during nucleotide incorporation. This
method has been shown to be only partially successful for sequencing through isoG-MeisoC
pairs. The primary challenge is the potential for incomplete nucleotide incorporation and
misincorporation, which can lead to out-of-phase signals.

Logical Workflow for Modified Pyrosequencing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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